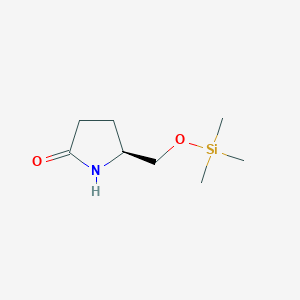
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine
Descripción general
Descripción
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine is an organic compound with the molecular formula C9H24N4. It is a colorless liquid that is highly basic, consisting of a tertiary amine center and three pendant primary amine groups. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine can be synthesized through the reaction of 1,2-diaminopropane with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:
Reaction with Acrylonitrile: 1,2-diaminopropane is reacted with acrylonitrile in the presence of a base to form N1,N1-bis(2-cyanoethyl)-1,2-propanediamine.
Hydrogenation: The intermediate is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include amides, nitriles, secondary amines, tertiary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a crosslinking agent in bioconjugation.
Industry: The compound is used in the production of polymers, resins, and as a curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of N1,N1-Bis(2-aminopropyl)-1,2-propanediamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can form stable complexes with metal ions, making it an effective ligand in coordination chemistry. The compound can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-aminoethyl)amine: Similar in structure but with ethylene linkers instead of propylene.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxyl groups instead of amine groups.
N,N-Bis(3-aminopropyl)methylamine: Contains a methyl group instead of a propylene linker.
Uniqueness
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine is unique due to its specific structure, which provides it with distinct reactivity and binding properties. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a versatile compound in various applications .
Propiedades
IUPAC Name |
1-N,1-N-bis(2-aminopropyl)propane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c1-7(10)4-13(5-8(2)11)6-9(3)12/h7-9H,4-6,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEHOBBABKCBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)N)CC(C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B3245665.png)








![Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]](/img/structure/B3245726.png)



